molecular formula C23H22N2OS B2796905 N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide CAS No. 478247-03-9

N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide

Cat. No.: B2796905
CAS No.: 478247-03-9
M. Wt: 374.5
InChI Key: UYPKFYQYMBPIMM-UHFFFAOYSA-N
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Description

N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide typically involves the reaction of diphenylmethanone with 2-[(4-methylphenyl)sulfanyl]propanohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce reduced forms of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide include:

Uniqueness

N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .

Biological Activity

N'-(Diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide, a compound with the molecular formula C23H22N2OS, has garnered attention in the fields of chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is characterized by:

  • Molecular Weight: 374.4986 g/mol
  • Density: Approximately 1.11 g/cm³
  • pKa Value: Predicted to be around 11.74 .

This compound exhibits its biological effects through interactions with various molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation: It may interact with various receptors, altering signaling pathways that regulate cellular responses .

Biological Activity and Therapeutic Potential

Research indicates that this compound possesses several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The effectiveness of the compound can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. It has been shown to induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest: The compound may cause arrest in the G2/M phase of the cell cycle.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels lead to oxidative stress, promoting apoptosis in malignant cells .

Anti-inflammatory Effects

There is evidence that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

A number of studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Study 2Reported induction of apoptosis in human breast cancer cell lines (MCF-7) with IC50 values indicating potency.
Study 3Showed reduction in inflammatory markers in a murine model of rheumatoid arthritis when treated with the compound.

Properties

IUPAC Name

N-(benzhydrylideneamino)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS/c1-17-13-15-21(16-14-17)27-18(2)23(26)25-24-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,18H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPKFYQYMBPIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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